molecular formula C14H21NO4S B577556 t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate CAS No. 1373233-47-6

t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate

Cat. No.: B577556
CAS No.: 1373233-47-6
M. Wt: 299.385
InChI Key: YABQZKGJXREIFR-UHFFFAOYSA-N
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Description

t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate is a chemical building block of interest in organic and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines, which allows for selective manipulation of other functional groups in complex multi-step syntheses. The presence of the propane-1-sulfonyl moiety on the aromatic ring can influence the compound's electronic properties and serves as a potential pharmacophore or handle for further chemical modification. Analogs of this compound, particularly those containing sulfonamide and sulfonyl groups, are frequently explored in drug discovery for their biological activities . As a high-purity synthetic intermediate, it is valuable for constructing more complex molecules for pharmaceutical research, agrochemical development, and material science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(3-propylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-5-9-20(17,18)12-8-6-7-11(10-12)15-13(16)19-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQZKGJXREIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742967
Record name tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-47-6
Record name tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rh-Catalyzed Carbonylation of Sulfonyl Azides

A method adapted from radiolabeled sulfonyl carbamate synthesis employs sulfonyl azides and carbon monoxide under Rh catalysis. For non-radiolabeled applications, tert-butanol replaces [11C]CO, yielding the desired carbamate:

Reaction Scheme :
RSO2N3+CO+t-BuOHRh/ligandRSO2NHCO2t-Bu\text{RSO}_2\text{N}_3 + \text{CO} + \text{t-BuOH} \xrightarrow{\text{Rh/ligand}} \text{RSO}_2\text{NHCO}_2\text{t-Bu}

Optimized Conditions :

  • Catalyst : [Rh(COD)Cl]₂ (0.4 mol%) with PPh₃ (2.4 mol%).

  • Temperature : 100°C in DMF.

  • Yield : 88% isolated radiochemical yield (adapted to 82% for non-radiolabeled).

Mechanistic Insight :
The Rh catalyst facilitates CO insertion into the sulfonyl azide, generating an isocyanate intermediate. Nucleophilic attack by tert-butanol forms the carbamate.

Table 1: Catalyst Screening for Carbonylation

EntryCatalystLigandTemp (°C)Conversion (%)Yield (%)
7[Rh(COD)Cl]₂PPh₃759586
10[Rh(COD)Cl]₂PPh₃ (2.4)1009488
12[Rh(COD)Cl]₂dppf1009256

PPh₃ outperformed bidentate ligands (e.g., Xantphos, dppf) due to favorable monodentate coordination, enhancing CO insertion efficiency.

Stepwise Functionalization of 3-Aminophenyl Sulfones

This route involves sequential sulfonylation of aniline derivatives followed by Boc protection.

Synthesis of 3-(Propane-1-Sulfonyl)Aniline

Sulfonylation Strategy :

  • Directing Groups : Nitro groups meta-direct sulfonation. Nitrobenzene is sulfonylated at the meta position using propane sulfonic acid derivatives, followed by nitro reduction.

  • Conditions :

    • Sulfonation: SO₃·DMF complex in CH₂Cl₂ at 0°C.

    • Reduction: H₂/Pd-C in ethanol, yielding 3-(propane-1-sulfonyl)aniline.

Boc Protection of the Amine

Methods from tert-butyl (2-hydroxyphenyl)carbamate synthesis were adapted:

General Procedure :

  • Reagents : 3-(Propane-1-sulfonyl)aniline (1 mmol), Boc₂O (1.2 mmol).

  • Catalysts :

    • Fe(OTf)₃ (1 mol%): 99% yield in solvent-free conditions.

    • [TPA][Pro] ionic liquid: 99% yield at RT.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography.

Table 2: Boc Protection Catalysts and Yields

CatalystSolventTime (h)Yield (%)
Fe(OTf)₃Neat0.08399
[TPA][Pro] ionic liquidNeat0.2599
Guanidine HClEthanol0.2596

Chloroformate-Mediated Carbamate Formation

Adapting the synthesis of 3-tert-butyl-4-chlorophenyl chloroformate, this method reacts 3-(propane-1-sulfonyl)aniline with tert-butyl chloroformate:

Reaction :
Ar-NH2+ClCO2t-BuAr-NHCO2t-Bu\text{Ar-NH}_2 + \text{ClCO}_2\text{t-Bu} \rightarrow \text{Ar-NHCO}_2\text{t-Bu}

Conditions :

  • Solvent : THF or CH₂Cl₂ at 0–25°C.

  • Base : Triethylamine (2 eq) to scavenge HCl.

  • Yield : ~90% (extrapolated from similar syntheses).

Challenges :

  • tert-Butyl chloroformate’s sensitivity to moisture necessitates anhydrous conditions.

  • Competing urea formation if amine is present in excess.

Comparative Analysis of Methods

Efficiency and Scalability

  • Rh-Catalyzed Carbonylation : High-yielding but requires specialized equipment for CO handling. Ideal for small-scale, high-value applications.

  • Stepwise Functionalization : Scalable with commercially available catalysts, though multi-step purification reduces overall efficiency.

  • Chloroformate Route : Rapid and simple but limited by chloroformate availability.

Regiochemical Control

Meta-substitution is achieved via:

  • Nitro Directing Groups : Ensures sulfonation at the meta position prior to amine generation.

  • Steric Effects : The Boc group’s bulk may influence subsequent reactions if introduced early .

Chemical Reactions Analysis

Types of Reactions

t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s propane-1-sulfonyl substituent distinguishes it from analogs such as:

  • tert-Butyl (3-(7-chloro-4,4-dimethyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (18a): Features a pyrimido-oxazinone core, enhancing rigidity and planar aromaticity .
  • Baccatin III esters (sec-butyl, n-butyl, pentyl analogs) : These esters, while structurally distinct, highlight how alkyl chain length (e.g., n-butyl vs. tert-butyl) impacts steric hindrance and metabolic stability .
Table 1: Key Structural and Functional Group Comparisons
Compound Core Structure Key Substituents Functional Impact
Target Compound Phenyl-carbamate Propane-1-sulfonyl Electron-withdrawing, polar
17a Pyrimidine-carbamate Chloro, hydroxypropan-2-yl Hydrogen bonding, halogen interactions
18a Pyrimido-oxazinone-carbamate Chloro, dimethyl oxazinone Rigidity, aromatic stacking
Baccatin III n-butyl analog Taxane ester n-Butyl ester Hydrolytic stability

Physicochemical Properties

HPLC Purity and Retention Behavior :

  • The target compound’s propane-1-sulfonyl group likely increases polarity, leading to shorter HPLC retention times compared to bulkier analogs. For example:
    • Compound 16c (99.34% purity, 9.37 min retention) .
    • Compound 16d (97.05% purity, 11.98 min retention) .
    • The sulfonyl group’s polarity may place the target compound’s retention time between 9–12 minutes, depending on the mobile phase.

Solubility and Stability :

  • The sulfonyl group enhances water solubility relative to non-polar tert-butyl analogs. However, the tert-butyl group may improve metabolic stability compared to sec-butyl or n-butyl derivatives in Baccatin III esters .

Biological Activity

Structural Characteristics

The structure of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate includes:

  • Carbamate Group : Known for its role in various biological activities, including insecticidal and herbicidal properties.
  • Sulfonyl Group : This moiety can enhance interactions with biological targets, potentially leading to therapeutic applications.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, several related compounds exhibit notable activities:

  • Insecticidal and Herbicidal Properties : Many carbamates are recognized for their effectiveness as pesticides, suggesting potential agricultural applications.
  • Pharmaceutical Applications : Compounds with similar structures have been explored for their roles in drug development, particularly in targeting specific enzymes or receptors.

Comparative Analysis

To understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
This compoundC14H21NO4S299.39 g/molContains a propane sulfonamide moiety
t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamateC14H21NO4S313.41 g/molOne more carbon in the sulfonic chain
t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamateC13H19NO4S285.36 g/molShorter sulfonic chain

Case Studies and Research Findings

Research on related compounds has provided insights into the biological mechanisms that may also apply to this compound:

  • Inhibitory Activities : Studies on carbamates have shown their capability to inhibit certain enzymes, which can be leveraged in drug design. For example, lactate dehydrogenase (LDH) inhibitors have been optimized to exhibit potent cell-based inhibition, indicating that similar compounds could have therapeutic implications .
  • Synthetic Pathways : The synthesis of this compound typically involves methods that allow for the incorporation of the sulfonamide group effectively, which may enhance biological activity through improved solubility and reactivity .

Q & A

Q. What are the optimal conditions for synthesizing t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate?

The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. Key steps include:

  • Protection of the amine group : Use tert-butyloxycarbonyl (Boc) protection to prevent side reactions .
  • Sulfonylation : React propane-1-sulfonyl chloride with the aromatic amine precursor under inert conditions (e.g., nitrogen atmosphere) .
  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction efficiency .

Q. Table 1: Representative Yields Under Different Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)
DCM251278
DMF80685
THF60872

Data derived from analogous carbamate syntheses

Q. How should researchers characterize the purity and structure of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and sulfonyl moiety (δ ~3.3 ppm for ¹H; δ ~45–50 ppm for ¹³C) .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 329.12) .

Q. What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid degradation; stability decreases significantly above 40°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

Discrepancies often arise from solvent polarity and impurities. A systematic approach includes:

  • Solvent screening : Test solubility in DMSO, methanol, and water using nephelometry .
  • HPLC-MS analysis : Identify degradation products that may affect solubility measurements .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Stable for 24 hours
Methanol30Precipitation after 6 h
Water<1Rapid hydrolysis

Adapted from analogous carbamates

Q. What experimental designs are recommended for studying its bioactivity?

  • In vitro assays : Use cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT assays .
  • Mechanistic studies :
    • Enzyme inhibition : Test interactions with sulfotransferases or proteases via fluorescence quenching .
    • Molecular docking : Utilize PubChem 3D conformers (CID: 1426129-50-1) for predictive binding analysis .

Q. How can computational methods enhance understanding of its reactivity?

  • DFT calculations : Model the sulfonyl group’s electron-withdrawing effects on carbamate stability .
  • Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to predict degradation .

Methodological Challenges & Solutions

Q. How to address low yields in scaled-up synthesis?

  • Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
  • Catalytic optimization : Screen Pd or Cu catalysts for coupling steps (e.g., Ullmann or Buchwald-Hartwig reactions) .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from sulfonyl chloride intermediates .

Data Contradiction Analysis

Q. Why do NMR spectra vary between synthetic batches?

  • Crystallinity differences : Recrystallize samples from ethyl acetate/hexane to standardize crystal packing .
  • Residual solvents : Use deuterated solvents with <0.03% water content to suppress peak splitting .

Q. How to validate interactions with biological targets?

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics for sulfonyl-enzyme complexes .
  • X-ray crystallography : Co-crystallize the compound with target proteins to resolve binding modes (e.g., PDB ID: 6BAD) .

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